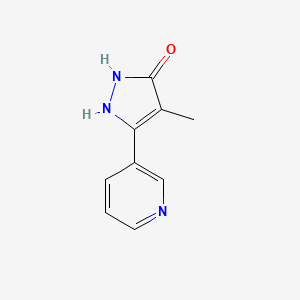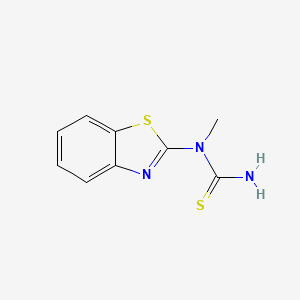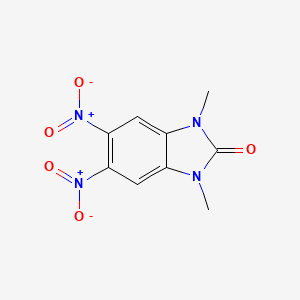![molecular formula C22H25N B14375604 3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 88543-22-0](/img/structure/B14375604.png)
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the class of bicyclic compounds. This compound features a unique structure with a nitrogen-containing heterocycle fused to a cyclopentane ring, making it a significant subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclo[3.2.1]octane scaffolds from vinylogous carbonates and N-substituted hydroxylamine hydrochlorides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as N-hydroxy acetylation, treatment with samarium(II) iodide (SmI2), and amide methylation .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs .
Applications De Recherche Scientifique
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
8-Oxo-3-azabicyclo[3.2.1]octane: A derivative with an oxygen atom in the ring.
2,8-Dioxabicyclo[3.2.1]octane: Contains two oxygen atoms in the bicyclic structure
Uniqueness
3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane is unique due to its specific structural features, including the presence of a nitrogen atom and the diphenylethenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
88543-22-0 |
|---|---|
Formule moléculaire |
C22H25N |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
3-(2,2-diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H25N/c1-23-20-12-13-21(23)15-17(14-20)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,20-21H,12-15H2,1H3 |
Clé InChI |
SIXLZJCMCBLHIN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)

![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)






![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)

![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)

![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
